molecular formula C20H21N3OS B10892704 (4-Methylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

(4-Methylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B10892704
M. Wt: 351.5 g/mol
InChI Key: CZHMWEHLZHATJY-UHFFFAOYSA-N
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Description

(4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic conditions to form the quinoline ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative .

The piperazine moiety is often introduced through nucleophilic substitution reactions. For instance, a chloroquinoline derivative can be reacted with 4-methylpiperazine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Mechanism of Action

The mechanism of action of (4-METHYLPIPERAZINO)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C20H21N3OS/c1-14-7-8-19(25-14)18-13-16(15-5-3-4-6-17(15)21-18)20(24)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3

InChI Key

CZHMWEHLZHATJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C

Origin of Product

United States

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